molecular formula C8H11Cl3N2O2 B1620520 1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea CAS No. 646506-48-1

1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea

Cat. No.: B1620520
CAS No.: 646506-48-1
M. Wt: 273.5 g/mol
InChI Key: IHDKXSXSQMVNJR-UHFFFAOYSA-N
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Description

1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea is a synthetic organic compound It is characterized by the presence of a urea functional group, a trichloromethyl group, and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea typically involves the reaction of a suitable isocyanate with an alcohol or amine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form different products.

    Reduction: The trichloromethyl group can be reduced under specific conditions.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group may yield carboxylic acids or ketones, while reduction of the trichloromethyl group may produce hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloroethyl)urea: Similar structure but lacks the hydroxy group.

    1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxypropyl)urea: Similar structure with a different alkyl chain length.

Uniqueness

1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea is unique due to the presence of both the trichloromethyl and hydroxyethyl groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2-methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl3N2O2/c1-4-7(2,3)13-6(15)12-5(14)8(9,10)11/h1,5,14H,2-3H3,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDKXSXSQMVNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NC(=O)NC(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380230
Record name N-(2-Methylbut-3-yn-2-yl)-N'-(2,2,2-trichloro-1-hydroxyethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646506-48-1
Record name N-(2-Methylbut-3-yn-2-yl)-N'-(2,2,2-trichloro-1-hydroxyethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea
Reactant of Route 2
Reactant of Route 2
1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea
Reactant of Route 3
1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea
Reactant of Route 4
Reactant of Route 4
1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea
Reactant of Route 5
Reactant of Route 5
1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea
Reactant of Route 6
1-(2-Methylbut-3-yn-2-yl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea

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